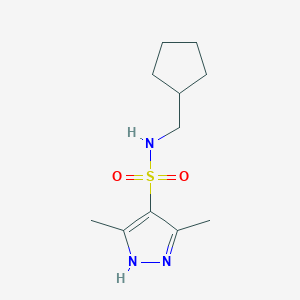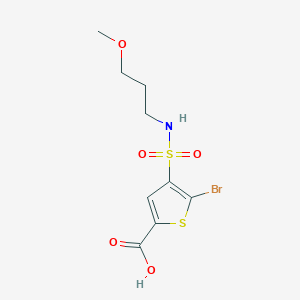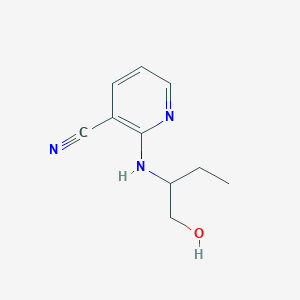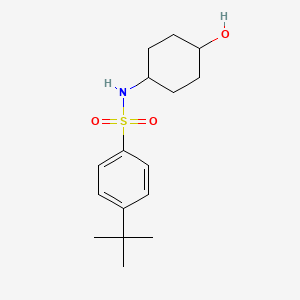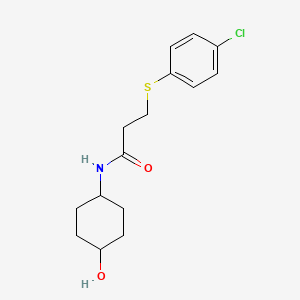
3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide, also known as CSP or ML277, is a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. This compound was first synthesized in 2011 by researchers at the University of California, San Francisco.
Mechanism of Action
3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide is believed to work by binding to and activating the SUR1-TRPM4 channel, which is involved in regulating insulin secretion in the pancreas. By activating this channel, this compound can increase insulin secretion and improve glucose tolerance. This compound has also been shown to activate the AMPK pathway, which can improve glucose uptake and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve glucose tolerance and insulin sensitivity. It has also been shown to reduce body weight and improve lipid metabolism. Additionally, this compound has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide is that it is a small molecule inhibitor, which makes it easy to synthesize and study in the laboratory. However, one limitation is that the yield of this compound is relatively low, which can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
There are several potential future directions for research on 3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide. One area of interest is its potential as a therapeutic agent for diabetes and obesity. Another area of interest is its potential as a cancer therapy. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, researchers may investigate the mechanism of action of this compound in more detail to gain a better understanding of its biochemical and physiological effects.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide involves the reaction of 4-chlorobenzenethiol and 4-hydroxycyclohexylamine with 3-chloropropionyl chloride. The resulting product is then purified using column chromatography. The yield of this compound is around 20%.
Scientific Research Applications
3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been studied for its potential as a therapeutic agent for various diseases, including diabetes, obesity, and cancer. One study found that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism. Another study showed that this compound can inhibit the growth of breast cancer cells.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c16-11-1-7-14(8-2-11)20-10-9-15(19)17-12-3-5-13(18)6-4-12/h1-2,7-8,12-13,18H,3-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVBWTSIJCIEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCSC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)
![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid](/img/structure/B7541308.png)
![3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)
![3-[3-(2-Fluorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7541313.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)
